![molecular formula C25H22N6O3S B2498990 Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1223928-93-5](/img/no-structure.png)

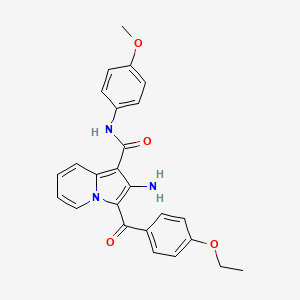

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

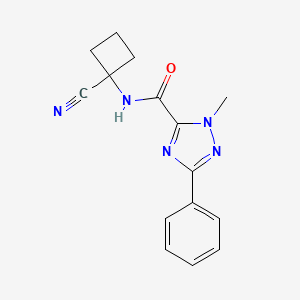

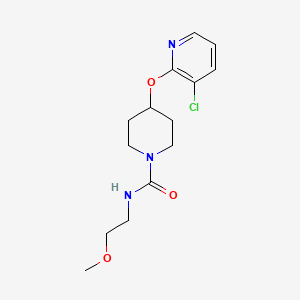

Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N6O3S and its molecular weight is 486.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Activity : Derivatives of similar complex heterocyclic compounds have been synthesized and evaluated for their antimicrobial activities. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and tested against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi, showing significant antimicrobial properties (Hassan, 2013).

Insecticidal Assessment : Innovative heterocycles incorporating thiadiazole moiety have been assessed for their insecticidal activities against the cotton leafworm, indicating potential applications in pest control and agricultural research (Fadda et al., 2017).

Chemical Transformation and Synthesis : The compound's structure is relevant to the synthesis of nitrogen-bridged purine-like C-nucleosides, demonstrating its utility in the creation of novel nucleoside analogs with potential therapeutic applications (Khadem et al., 1989).

Regioselective Reactions : Ethyl derivatives similar to the one have been studied for their selectivity in reactions, leading to the synthesis of compounds with potential pharmacological activities. For instance, regioselective and regiospecific reactions have been explored for synthesizing compounds with unique structural features (Didenko et al., 2010).

Fungicidal Activity : The synthesis of heteroaryl triazolo and thiadiazolo derivatives has revealed compounds with promising fungicidal activities, highlighting the potential for developing new antifungal agents (El-Telbani et al., 2007).

Antitumor Agents : Novel pyrazole-based heterocycles have been synthesized and evaluated as potential antitumor agents, demonstrating the significant therapeutic potential of such compounds (Abdallah et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The compound “Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines . Compounds in this class have been found to have various biological activities, including antitrypanosomal activity . Therefore, it’s possible that this compound may also interact with similar targets.

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines, it might interact with its targets through a similar mechanism .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds in the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines class have been found to have antimetabolite properties in purine biochemical reactions .

Result of Action

Other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines have been found to have cytotoxic activities against certain cell lines .

Properties

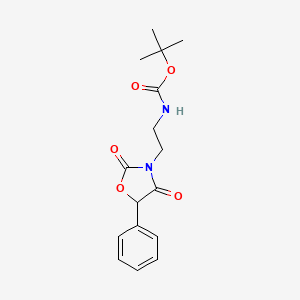

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of several starting materials through a series of steps to form the final product.", "Starting Materials": [ "4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide", "Ethyl 2-bromoacetate", "Sodium hydride", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with sodium hydride in dry N,N-dimethylformamide to form ethyl 2-acetoxyacetate.", "Step 2: 4-Amino-N-(2-ethoxy-2-oxoethyl)benzamide is reacted with ethyl 2-acetoxyacetate in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate.", "Step 3: Ethyl 4-(2-acetoxy-2-oxoethylamino)benzoate is reacted with 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of triethylamine in N,N-dimethylformamide to form ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate.", "Step 4: Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is purified by recrystallization from methanol and acetic acid mixture.", "Step 5: The final product is obtained by washing the crystals with sodium bicarbonate solution, drying, and recrystallizing from ethyl acetate and water mixture." ] } | |

CAS No. |

1223928-93-5 |

Molecular Formula |

C25H22N6O3S |

Molecular Weight |

486.55 |

IUPAC Name |

ethyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H22N6O3S/c1-3-34-24(33)18-8-10-19(11-9-18)26-22(32)15-35-25-28-27-23-21-14-20(17-6-4-16(2)5-7-17)29-31(21)13-12-30(23)25/h4-14H,3,15H2,1-2H3,(H,26,32) |

InChI Key |

UIEPTONPOYWWLR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

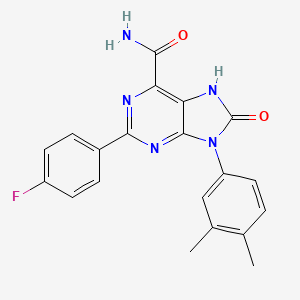

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

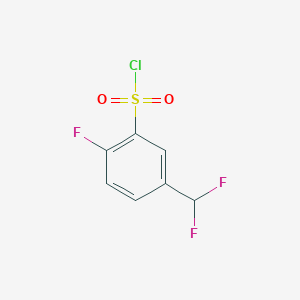

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

![6-ethoxy-N-[(2-methoxyphenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2498928.png)

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)